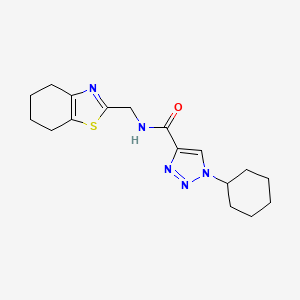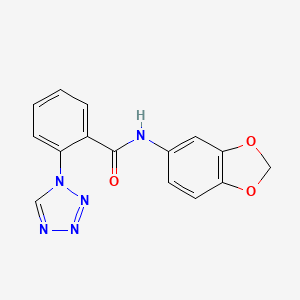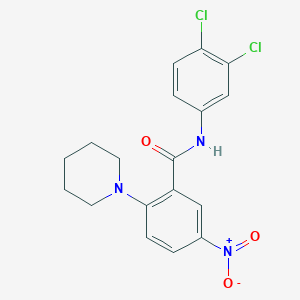![molecular formula C23H15FO4 B5216306 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as Flavopiridol, is a synthetic flavone derivative that has gained significant attention in the field of cancer research due to its potent anti-tumor properties. This compound has been shown to inhibit several protein kinases that are involved in the regulation of cell growth and division, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one exerts its anti-tumor effects by inhibiting the activity of CDKs and PKC, which are involved in the regulation of cell growth and division. CDKs are a family of protein kinases that play a critical role in the regulation of the cell cycle. By inhibiting CDKs, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can induce cell cycle arrest and prevent cancer cells from dividing. PKC is another protein kinase that is involved in the regulation of cell growth and division. By inhibiting PKC, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest by inhibiting CDKs, prevent cancer cells from dividing, and induce apoptosis by inhibiting PKC, leading to their death. 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can also inhibit the expression of several genes that are involved in cancer cell survival and growth, including c-Myc and Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is its potent anti-tumor properties, making it a promising candidate for the development of new cancer therapies. However, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one also has several limitations for lab experiments. It has been shown to have significant toxicity in normal cells, which can limit its therapeutic potential. 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one also has a short half-life, making it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. One potential direction is the development of new formulations that can improve its pharmacokinetic properties and reduce its toxicity. Another direction is the identification of new targets for 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, which can expand its therapeutic potential. Finally, the combination of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one with other anti-cancer agents may enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves several steps, starting with the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 4-(4-fluorophenyl)but-3-en-2-one. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of sodium ethoxide to form 7-hydroxy-4-(4-fluorophenyl)-2H-chromen-2-one. Finally, this compound is reacted with acetic anhydride in the presence of pyridine to form 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several protein kinases, including cyclin-dependent kinases (CDKs) and protein kinase C (PKC), which are involved in the regulation of cell growth and division. By inhibiting these kinases, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO4/c24-17-8-6-16(7-9-17)21(25)14-27-18-10-11-19-20(15-4-2-1-3-5-15)13-23(26)28-22(19)12-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLONDQIFELWUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)

![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)


![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5216270.png)
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5216278.png)
![2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5216282.png)
![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5216285.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)